1-[(3-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(3-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are a significant class of heterocyclic compounds that have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of certain precursors . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one . Another approach involves sequential Knoevenagel–Michael addition reactions that can be catalyzed in both acidic and basic conditions .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a pyridopyrimidine moiety, which is an essential base component of the genetic material of deoxyribonucleic acid . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can be complex and varied. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary depending on their specific structure and substituents. For instance, the IR, NMR, and elemental analyses can provide valuable information about the structure and properties of these compounds .Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA and RNA synthesis.
Mode of Action
The compound inhibits DHFR with high affinity . By inhibiting DHFR, it reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway . This pathway is essential for the synthesis of nucleic acids, and its disruption leads to the cessation of RNA and DNA synthesis . The downstream effect of this disruption is the death of the cell .
Pharmacokinetics
Like other pyrido[2,3-d]pyrimidines, it is likely to have good bioavailability and distribution due to its small size and lipophilic nature .
Result of Action
The result of the compound’s action is the disruption of RNA and DNA synthesis , leading to cell death . This makes it a potential candidate for anticancer therapy .
Safety and Hazards
Future Directions
The future directions for research on pyrido[2,3-d]pyrimidines are likely to involve further exploration of their synthesis, biological activity, and potential therapeutic applications. Given their broad spectrum of biological activities, pyrido[2,3-d]pyrimidines are of great interest for the development of new therapies .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c1-13-14(2)27-20-18(13)19(25)24(17-9-4-3-5-10-17)21(26)23(20)12-15-7-6-8-16(22)11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCUFNPNOTVUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.